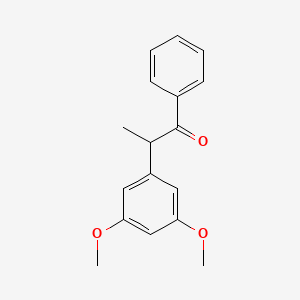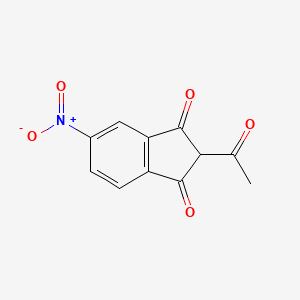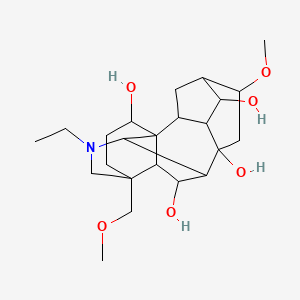
Senbusine A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Senbusine A is a diterpene alkaloid with the chemical formula C23H37NO6. It is isolated from several species of the Aconitum plant, which is known for its medicinal properties and toxicity . This compound is part of a larger group of diterpenoid alkaloids that have been studied for their various biological activities .
Métodos De Preparación
Senbusine A is typically extracted from the roots of Aconitum species. The extraction process involves acid dissolution and alkali precipitation, which takes advantage of the compound’s structural characteristics and physicochemical properties .
Análisis De Reacciones Químicas
Senbusine A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different oxygenated derivatives, while reduction can yield various reduced forms of the compound .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of Senbusine A involves its interaction with various molecular targets and pathways. It acts as a Bronsted base, accepting protons from donor molecules . In biological systems, this compound has been shown to influence neurotransmitter levels and ion channel activities, which contribute to its neurotoxic effects . The exact molecular targets and pathways are still under investigation, but its effects on cellular metabolism and signaling pathways are of significant interest .
Comparación Con Compuestos Similares
Senbusine A is similar to other diterpenoid alkaloids such as aconitine, hypaconitine, and mesaconitine . These compounds share structural similarities and are also isolated from Aconitum species . this compound is unique in its specific molecular structure, which includes a methoxymethyl group and multiple hydroxyl groups . This structural uniqueness contributes to its distinct biological activities and reactivity compared to other diterpenoid alkaloids .
Propiedades
Número CAS |
82202-95-7 |
|---|---|
Fórmula molecular |
C23H37NO6 |
Peso molecular |
423.5 g/mol |
Nombre IUPAC |
11-ethyl-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16,18-tetrol |
InChI |
InChI=1S/C23H37NO6/c1-4-24-9-21(10-29-2)6-5-14(25)23-12-7-11-13(30-3)8-22(28,15(12)17(11)26)16(20(23)24)18(27)19(21)23/h11-20,25-28H,4-10H2,1-3H3 |
Clave InChI |
FNRMXORIKJLSGX-UHFFFAOYSA-N |
SMILES canónico |
CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6O)OC)O)O)O)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Methyl-5-[(pyridin-4-ylmethyl)amino]-7,8,9,10-tetrahydro[1,2,4]triazolo[3,4-a][2,7]naphthyridine-6-carbonitrile](/img/structure/B14171635.png)
![5-ethylsulfanyl-4-phenyl-11-propan-2-yl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14171636.png)
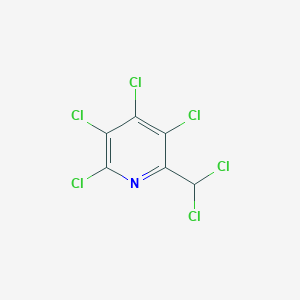
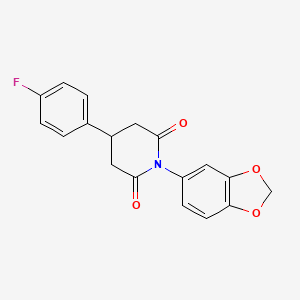
![[2-(4-Bromo-2-fluoroanilino)-2-oxoethyl] 2-phenoxyacetate](/img/structure/B14171652.png)

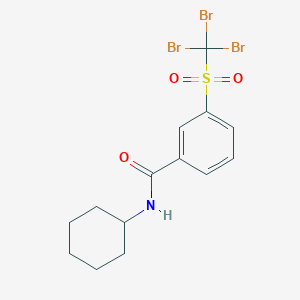
![(3S)-4-[(4-Chlorophenyl)methoxy]-3-hydroxybutanenitrile](/img/structure/B14171674.png)
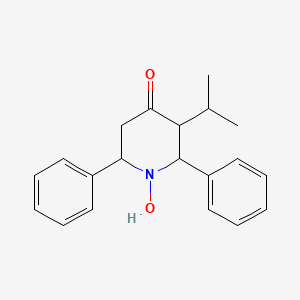

![Spiro[3H-indole-3,1'-[1H]pyrido[3,4-b]indol]-2(1H)-one,5-chloro-6',7'-difluoro-2',3',4',9'-tetrahydro-3'-methyl-,(1'R,3'S)-](/img/structure/B14171712.png)
